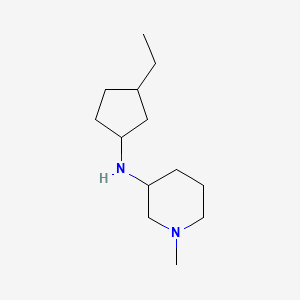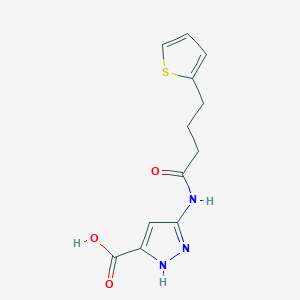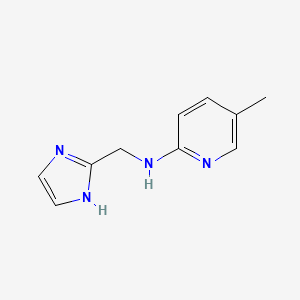
N-(1-hydroxy-2-methylbutan-2-yl)pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-hydroxy-2-methylbutan-2-yl)pyridine-3-carboxamide, also known as NMN, is a naturally occurring compound found in various foods such as broccoli, avocado, and edamame. It is a precursor to nicotinamide adenine dinucleotide (NAD+), a coenzyme that plays a crucial role in cellular metabolism and energy production. In recent years, NMN has gained attention for its potential therapeutic benefits and has become a subject of scientific research.
Mecanismo De Acción
N-(1-hydroxy-2-methylbutan-2-yl)pyridine-3-carboxamide works by increasing the levels of NAD+ in cells, which plays a crucial role in cellular metabolism and energy production. NAD+ is involved in various metabolic pathways, including glycolysis, the citric acid cycle, and oxidative phosphorylation. It also plays a role in DNA repair and gene expression. By increasing NAD+ levels, N-(1-hydroxy-2-methylbutan-2-yl)pyridine-3-carboxamide can improve mitochondrial function, increase insulin sensitivity, and enhance DNA repair.
Biochemical and Physiological Effects
N-(1-hydroxy-2-methylbutan-2-yl)pyridine-3-carboxamide has been shown to have various biochemical and physiological effects. It can improve mitochondrial function by increasing oxidative phosphorylation and ATP production. It can also increase insulin sensitivity by activating the sirtuin pathway, which regulates glucose metabolism. Additionally, N-(1-hydroxy-2-methylbutan-2-yl)pyridine-3-carboxamide can enhance DNA repair by activating the PARP pathway, which repairs DNA damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(1-hydroxy-2-methylbutan-2-yl)pyridine-3-carboxamide in lab experiments is its ability to increase NAD+ levels in cells, which can improve mitochondrial function and enhance DNA repair. However, one limitation is the cost of N-(1-hydroxy-2-methylbutan-2-yl)pyridine-3-carboxamide, which can be expensive and may not be feasible for large-scale experiments.
Direcciones Futuras
There are several future directions for N-(1-hydroxy-2-methylbutan-2-yl)pyridine-3-carboxamide research. One direction is to investigate its potential as a treatment for age-related diseases such as Alzheimer's and Parkinson's. Another direction is to explore its role in cancer prevention and treatment. Additionally, further research is needed to determine the optimal dosage and administration of N-(1-hydroxy-2-methylbutan-2-yl)pyridine-3-carboxamide for therapeutic purposes.
Métodos De Síntesis
N-(1-hydroxy-2-methylbutan-2-yl)pyridine-3-carboxamide can be synthesized through various methods, including chemical synthesis, enzymatic synthesis, and microbial synthesis. Chemical synthesis involves the reaction of nicotinic acid with 1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid to form N-(1-hydroxy-2-methylbutan-2-yl)pyridine-3-carboxamide. Enzymatic synthesis involves the use of nicotinamide mononucleotide adenylyltransferase enzymes to catalyze the reaction between nicotinamide mononucleotide and ATP to form N-(1-hydroxy-2-methylbutan-2-yl)pyridine-3-carboxamide. Microbial synthesis involves the use of microorganisms such as Escherichia coli to produce N-(1-hydroxy-2-methylbutan-2-yl)pyridine-3-carboxamide through fermentation.
Aplicaciones Científicas De Investigación
N-(1-hydroxy-2-methylbutan-2-yl)pyridine-3-carboxamide has been the subject of numerous scientific studies for its potential therapeutic benefits. It has been shown to improve mitochondrial function, increase insulin sensitivity, and enhance DNA repair. These properties make it a potential candidate for the treatment of various age-related diseases such as Alzheimer's, Parkinson's, and type 2 diabetes.
Propiedades
IUPAC Name |
N-(1-hydroxy-2-methylbutan-2-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-3-11(2,8-14)13-10(15)9-5-4-6-12-7-9/h4-7,14H,3,8H2,1-2H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYFJLPKONZERRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(CO)NC(=O)C1=CN=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-hydroxy-2-methylbutan-2-yl)pyridine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2-Bromophenyl)methyl-methylamino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7594883.png)
![2-(3-aminophenyl)-N-[1-(5-methylthiophen-2-yl)propan-2-yl]acetamide](/img/structure/B7594892.png)
![2-[Methyl(2-methylpropylsulfonyl)amino]propanoic acid](/img/structure/B7594903.png)

![3-[[2-(cyclohexen-1-yl)acetyl]amino]-1H-pyrazole-5-carboxylic acid](/img/structure/B7594914.png)

![4-tert-butyl-N-[2-(1H-1,2,4-triazol-5-yl)ethyl]benzenesulfonamide](/img/structure/B7594940.png)
![5-chloro-2-methyl-N-[2-(1H-1,2,4-triazol-5-yl)ethyl]benzenesulfonamide](/img/structure/B7594941.png)

![2-(methylamino)-N-[2-(1H-1,2,4-triazol-5-yl)ethyl]pyridine-3-carboxamide](/img/structure/B7594969.png)
![5-methyl-N-[2-(1H-1,2,4-triazol-5-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B7594974.png)
![2,5-dimethyl-4-[2-(1H-1,2,4-triazol-5-yl)ethylsulfamoyl]furan-3-carboxylic acid](/img/structure/B7594979.png)
![N-[2-(1H-1,2,4-triazol-5-yl)ethyl]acetamide](/img/structure/B7594981.png)
![2-[4-[2-(1H-1,2,4-triazol-5-yl)ethylsulfamoyl]phenyl]acetic acid](/img/structure/B7594989.png)